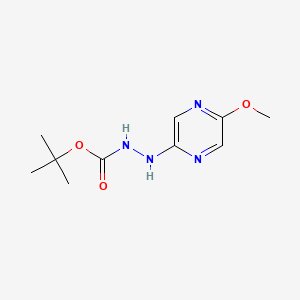

tert-Butyl 2-(5-methoxypyrazin-2-yl)hydrazine-1-carboxylate

Description

tert-Butyl 2-(5-methoxypyrazin-2-yl)hydrazine-1-carboxylate is a hydrazine-carboxylate derivative featuring a pyrazine ring substituted with a methoxy group at the 5-position. The tert-butyl carbamate group serves as a protective moiety for the hydrazine functionality, enabling controlled reactivity in synthetic applications.

Properties

Molecular Formula |

C10H16N4O3 |

|---|---|

Molecular Weight |

240.26 g/mol |

IUPAC Name |

tert-butyl N-[(5-methoxypyrazin-2-yl)amino]carbamate |

InChI |

InChI=1S/C10H16N4O3/c1-10(2,3)17-9(15)14-13-7-5-12-8(16-4)6-11-7/h5-6H,1-4H3,(H,11,13)(H,14,15) |

InChI Key |

YDANKKMXSWFVRZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NNC1=CN=C(C=N1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(5-methoxypyrazin-2-yl)hydrazine-1-carboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with 5-methoxypyrazine-2-carboxylic acid under controlled conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using larger reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(5-methoxypyrazin-2-yl)hydrazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different hydrazine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various hydrazine derivatives.

Scientific Research Applications

tert-Butyl 2-(5-methoxypyrazin-2-yl)hydrazine-1-carboxylate is utilized in several scientific research applications, including:

Organic Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Pharmaceuticals: The compound is used in the development of new drugs and therapeutic agents.

Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving hydrazine derivatives.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(5-methoxypyrazin-2-yl)hydrazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to active hydrazine derivatives, which can then interact with enzymes or receptors in biological systems. These interactions can lead to various biochemical effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Substituent Complexity and Yield :

- Fluorinated and bulky substituents (e.g., ) result in lower yields (43%) due to steric and electronic challenges.

- Simple coupling reactions (e.g., DCC/DMAP in ) achieve moderate yields (64%), while multicomponent reactions (e.g., Ugi 4-CR in ) show higher variability (38–83%).

Protective Group Strategy :

- The tert-butyl carbamate group is universally stable under acidic/basic conditions but requires TFA for deprotection (e.g., ).

Heterocyclic vs. Aliphatic chains (e.g., ) improve lipophilicity for membrane permeability.

Key Observations:

Electron-Withdrawing Groups :

Heterocyclic Bioisosteres :

- Tetrazolo groups () mimic carboxylic acids, improving metabolic stability while retaining activity.

Biological Activity

Tert-butyl 2-(5-methoxypyrazin-2-yl)hydrazine-1-carboxylate (CAS Number: 2901106-16-7) is a pyrazine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a tert-butyl group, a hydrazine moiety, and a methoxypyrazine structure, which may contribute to its pharmacological properties. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl hydrazine with 5-methoxypyrazinecarboxylic acid derivatives. The process may include various steps such as condensation and esterification to yield the final product in good yields. The characterization of the compound can be performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm its structure and purity.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Preliminary studies indicate that this compound exhibits antioxidant properties, which may protect cells from oxidative stress.

- Anti-inflammatory Effects : It has been suggested that the compound may modulate inflammatory pathways, potentially reducing inflammation in various tissues.

- Antimicrobial Properties : Some research points towards its efficacy against certain bacterial strains, indicating potential use as an antimicrobial agent.

Case Studies

- Study on Antioxidant Effects : In vitro experiments demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in cultured cells, suggesting a protective effect against oxidative damage.

- Anti-inflammatory Research : A study involving animal models showed that administration of this compound led to decreased levels of pro-inflammatory cytokines in serum, indicating its potential utility in treating inflammatory diseases.

- Antimicrobial Activity : Laboratory tests revealed that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, showcasing its potential as a new antimicrobial agent.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.